molecular formula C3HF6N B167796 Hexafluoroacetone imine CAS No. 1645-75-6

Hexafluoroacetone imine

Cat. No.: B167796
CAS No.: 1645-75-6
M. Wt: 165.04 g/mol
InChI Key: VVRCKMPEMSAMST-UHFFFAOYSA-N
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Description

Hexafluoroacetone imine (1,1,1,3,3,3-hexafluoro-2-propanimine) is a valuable fluorinated synthon in organic and medicinal chemistry. Its structure, featuring an imine group flanked by two strongly electron-withdrawing trifluoromethyl groups, makes it a highly reactive electrophilic building block . This compound serves as a key precursor in the synthesis of various high-value products, including the artificial sweetener alitame and the pharmaceutical compound midaflur . It is also a versatile starting material for preparing other fluorinated intermediates, such as perfluorinated imidoyl chlorides and azaalkenes, which are useful in further synthetic applications . In the laboratory, this compound can be prepared from hexafluoroacetone. A common method involves the reaction of hexafluoroacetone with ammonia in pyridine, followed by dehydration of the resulting hemiaminal intermediate using phosphorus oxychloride . The compound is a colorless liquid with a boiling point of 15.5-17 °C and should be stored in sealed containers, such as stainless-steel cylinders, for stability . Recent spectroscopic studies, including high-resolution rotational spectroscopy, have investigated its molecular structure and the large-amplitude motion of its CF3 groups, providing insights for its identification and study in research settings . This product is intended for research purposes in a laboratory setting only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF6N/c4-2(5,6)1(10)3(7,8)9/h10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRCKMPEMSAMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061844
Record name Hexafluoroisopropylideneimine
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Molecular Weight

165.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-75-6
Record name 1,1,1,3,3,3-Hexafluoro-2-propanimine
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Record name 2-Propanimine, 1,1,1,3,3,3-hexafluoro-
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Record name 2-Propanimine, 1,1,1,3,3,3-hexafluoro-
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Record name Hexafluoroisopropylideneimine
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Record name 1,1,1,3,3,3-hexafluoroisopropylideneamine
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Preparation Methods

Reaction Protocol

  • Reagents and Conditions :

    • Hexafluoroacetone (462 g, 2.78 mol) is condensed into a pyridine solution cooled to −40°C.

    • Liquid ammonia (58.3 mL, 2.80 mol) is introduced dropwise at −25°C to −30°C.

    • The mixture is heated to 40°C, and POCl₃ (394 g, 2.57 mol) is added to initiate dehydration.

    • The crude product is distilled via a Podbielniak column, yielding 254–291 g (55–65%) of purified imine (b.p. 15.5–17°C).

  • Critical Parameters :

    • Temperature Control : Maintaining subzero temperatures during ammonia addition minimizes side reactions.

    • Solvent Choice : Pyridine acts as both a base and solvent, neutralizing HCl generated during POCl₃-mediated dehydration.

    • Purification : Distillation under reduced pressure is essential due to the imine’s low boiling point and hygroscopicity.

Mechanistic Insights

The reaction proceeds via sequential nucleophilic addition and elimination:

  • Hemiaminal Formation : Ammonia attacks the electrophilic carbonyl carbon of HFA, forming (CF₃)₂C(OH)NH₂.

  • Dehydration : POCl³ converts the hemiaminal to the imine through acid-catalyzed elimination of water. Computational studies suggest that the electron-withdrawing CF₃ groups stabilize the transition state, facilitating dehydration.

Alternative Synthetic Routes

Triphenylphosphine Imine Route

Hexafluoroacetone reacts with triphenylphosphine imine (Ph₃P=NH) to yield the imine directly. While this method avoids handling gaseous ammonia, it requires stoichiometric Ph₃P=NH, which is costly and generates triphenylphosphine oxide as a byproduct.

Pyrolysis of N-Phenyl-2,2-Diaminohexafluoropropane

Thermal decomposition of N-phenyl-2,2-diaminohexafluoropropane at elevated temperatures (200–250°C) produces this compound and aniline. However, this method suffers from low yields (<40%) and scalability challenges due to side reactions.

Hexafluorothioacetone and Hydrazoic Acid

Reaction of hexafluorothioacetone ((CF₃)₂C=S) with hydrazoic acid (HN₃) under acidic conditions forms the imine via intermediate thioamide species. This route is limited by the handling hazards of HN₃ and competing sulfuration reactions.

Industrial Considerations and Scalability

The ammonia/POCl₃ method is preferred for large-scale production due to its operational simplicity and moderate yields. Key industrial adaptations include:

  • Continuous Flow Systems : Minimize thermal degradation by maintaining precise temperature control during dehydration.

  • Stainless-Scale Equipment : Resists corrosion from HF byproducts generated during HFA synthesis.

Mechanistic Insights and Reaction Optimization

Computational Modeling

Density functional theory (DFT) calculations reveal that the CF₃ groups lower the activation energy for hemiaminal dehydration by 12–15 kcal/mol compared to non-fluorinated analogs. This electronic effect underpins the method’s high selectivity.

Comparative Analysis of Preparation Methods

Method Reagents Yield Advantages Limitations
Ammonia/POCl₃HFA, NH₃, POCl₃55–65%Scalable, moderate costRequires anhydrous conditions
Triphenylphosphine ImineHFA, Ph₃P=NH40–50%Avoids gaseous NH₃High cost, Ph₃PO waste
PyrolysisN-Ph-diaminohexafluoropropane<40%No dehydrating agentsLow yield, thermal hazards
Hydrazoic AcidHFA, HN₃30–35%Direct imine formationHN₃ handling risks

Chemical Reactions Analysis

Oxidation Reactions

Hexafluoroacetone imine undergoes oxidation to form oximes or nitriles under controlled conditions .

Reagent Conditions Product Mechanism
Hydrogen peroxideMild temperaturesOximes ((CF₃)₂C=N-OH)Electrophilic oxygen addition
Peracids (e.g., RCO₃H)Acidic conditionsNitriles ((CF₃)₂C≡N)Oxidative dehydrogenation

This reactivity is attributed to the electron-deficient imine carbon, which facilitates nucleophilic attack by oxidizing agents .

Reduction Reactions

Reduction of the imine bond yields primary amines, leveraging strong hydride donors .

Reagent Conditions Product
Lithium aluminum hydrideAnhydrous, low temps(CF₃)₂CH-NH₂
Sodium borohydridePolar solventsPartial reduction intermediates

The steric bulk of the CF₃ groups slows reaction kinetics compared to non-fluorinated analogs .

Substitution Reactions

Electrophilic substitution occurs at the imine nitrogen or carbon, depending on the reagent .

Reagent Site Product
Halogenating agentsImine carbon(CF₃)₂C=N-X (X = Cl, Br)
Nucleophiles (e.g., RLi)Imine nitrogen(CF₃)₂C=N-R

Notably, this compound participates in 1,4-addition with thiols, yielding derivatives like (CF₃)₂CHN=CHCH(R)SR' .

Cycloaddition Reactions

The compound engages in regioselective [2+3]-cycloadditions with diazoalkanes, forming 4,5-dihydro-1H- triazoles . These products are pharmacologically relevant due to their structural similarity to bioactive triazoles.

Example :
(CF₃)₂C=NH + CH₂N₂ → (CF₃)₂C-N-N-CH₂ (triazole derivative)

This reactivity is enhanced by the electron-deficient nature of the imine .

Hydrolysis Resistance

Unlike acetone imine, which hydrolyzes rapidly to acetone and ammonia, this compound resists hydrolysis unless under strongly acidic or basic conditions . The equilibrium constant for its hydration is ~10⁶ M⁻¹, favoring the imine form over the geminal diol .

Comparative Reactivity Table

Reaction Type This compound Acetone Imine
HydrolysisResistantRapid
OxidationForms nitriles/oximesUnstable intermediates
CycloadditionRegioselectiveLimited data

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

  • Reagent in Fluorination : HFAI is utilized as a reagent for introducing fluorinated groups into organic molecules. Its ability to stabilize intermediates makes it valuable in synthesizing fluorinated compounds.
  • Ligand in Coordination Chemistry : HFAI acts as a ligand for metal ions, facilitating the formation of coordination complexes that can be used in catalysis and material science.

2. Synthesis of Other Compounds

  • HFAI is involved in the synthesis of hexafluoroisopropanol and sevoflurane, compounds that have significant industrial relevance. The reaction mechanism typically involves the dehydration of hemiaminals formed from hexafluoroacetone and ammonia.

Biological Applications

1. Drug Discovery

  • HFAI has been investigated for its bioactivity, particularly in drug discovery processes. Its interactions with biological macromolecules suggest potential therapeutic applications .

2. Diagnostic Imaging

  • The compound is being explored for use in diagnostic imaging agents due to its unique properties that can enhance imaging contrast.

Medical Applications

1. Pharmaceutical Development

  • HFAI's unique chemical structure allows it to serve as a precursor for developing pharmaceuticals. Its fluorinated nature can influence the pharmacokinetics and bioavailability of drug candidates.

2. Potential Bioactive Compound

  • Research indicates that HFAI may possess bioactive properties, warranting further exploration into its mechanisms of action and therapeutic potential .

Industrial Applications

1. Specialty Chemicals Production

  • In the chemical industry, HFAI is used to produce specialty chemicals and advanced materials. Its role as a building block in polymer chemistry has been noted, particularly in developing coatings and advanced polymers .

2. Advanced Polymers

  • The compound is employed in creating polymers with enhanced properties, such as increased thermal stability and chemical resistance, making it suitable for high-performance applications .

Data Table: Summary of Applications

Field Application Description
ChemistryOrganic synthesisReagent for fluorination; ligand in coordination chemistry
BiologyDrug discoveryInvestigated for bioactivity; interactions with biological macromolecules
MedicinePharmaceutical developmentPrecursor for drugs; potential imaging agents
IndustrySpecialty chemicals productionUsed in advanced polymer synthesis; coatings with enhanced properties

Case Studies

Case Study 1: Synthesis of Hexafluoroisopropanol
Research demonstrated that HFAI could effectively synthesize hexafluoroisopropanol through controlled reactions involving amines under inert conditions. This process highlights HFAI's utility as a synthetic intermediate in producing valuable fluorinated solvents.

Case Study 2: Bioactivity Assessment
A recent study assessed the interactions of HFAI with various biological targets, revealing its potential as a lead compound in drug development due to its unique structural features that enhance binding affinity .

Mechanism of Action

The mechanism of action of Hexafluoroacetone imine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to specific targets. The compound can form strong hydrogen bonds and electrostatic interactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

  • Electrophilicity: Hexafluoroacetone imine exhibits greater electrophilicity than non-fluorinated imines due to the electron-withdrawing CF₃ groups, facilitating nucleophilic additions (e.g., cyanide trimerization to form C₉F₁₈N₃ ).
  • Thermal Stability : Decomposes above 253°C, generating CF₃ radicals . In contrast, acetone imine decomposes at ambient temperatures .
  • Hydrolytic Stability : Forms a stable hemiaminal intermediate (CF₃)₂C(OH)(NH₂) upon reaction with water, which resists further hydrolysis—unlike acetone imine, which rapidly hydrolyzes to acetone and ammonia .
  • Coordination Chemistry: Forms stable complexes with Pd and Ni, enabling catalytic applications . Non-fluorinated imines show weaker metal-binding affinity.

Physical Properties

  • Boiling Points : Fluorination drastically reduces boiling points. This compound (15.5–17°C) vs. acetone imine (~95°C est.) .
  • Acidity : The hydrate of HFA ((CF₃)₂C(OH)₂) has a pKa ~6.3, significantly more acidic than acetone hydrate (pKa ~19) , influencing imine stability under acidic conditions.

Toxicity and Handling

  • This compound is highly toxic, requiring hood use and protective gear due to risks of inhalation and skin absorption . Its precursor, HFA, is classified as EPA Class II (moderate toxicity) .
  • Comparatively, N-methyl imine is less volatile (higher boiling point inferred) but still requires cautious handling .

Biological Activity

Hexafluoroacetone imine (HFAI), derived from hexafluoroacetone (HFA), is a compound of significant interest in organic chemistry due to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of HFAI, focusing on its synthesis, reactivity, and implications in biological systems.

Chemical Structure and Properties

Hexafluoroacetone (HFA) has the chemical formula (CF3)2CO(CF_3)_2CO and is characterized by its high reactivity and stability under certain conditions. HFAI is formed when HFA reacts with amines, leading to the formation of imines. The general reaction can be represented as follows:

(CF3)2CO+RNH2(CF3)2C=NR+H2O(CF_3)_2CO+RNH_2\rightarrow (CF_3)_2C=NR+H_2O

where RNH2RNH_2 represents an amine. The resulting imine features a nitrogen atom double-bonded to a carbon atom that is part of a highly electronegative environment due to the trifluoromethyl groups.

Reactivity in Biological Systems

HFAI exhibits notable reactivity due to the electrophilic nature of the carbonyl carbon in HFA. This property allows HFAI to participate in various nucleophilic addition reactions, which are critical in biological processes such as enzyme catalysis and metabolic pathways.

  • Nucleophilic Addition : The carbonyl carbon of HFAI is susceptible to attack by nucleophiles, leading to the formation of various derivatives that may exhibit biological activity. For instance, HFAI can react with amino acids or other nucleophiles, potentially influencing metabolic pathways.
  • Cycloaddition Reactions : Research has demonstrated that HFAI can undergo cycloaddition reactions with diazoalkanes under controlled conditions, yielding compounds with potential pharmacological properties. For example, studies have shown regioselective [2+3]-cycloadditions leading to 4,5-dihydro-1H-[1,2,3]triazoles, which are known for their biological activities .

Case Studies

Several studies have investigated the biological implications of HFAI:

  • Study on Cycloaddition Products : A study reported the reaction of N-arylimines derived from HFA with diazoalkanes, resulting in triazole derivatives that could serve as potential drug candidates due to their bioactive properties . The thermal decomposition of these products yielded aziridines, compounds known for their biological significance .
  • Isomerization Effects : Another research highlighted the impact of isomerization on the stereochemistry of reactions involving HFAI. This study utilized high-pressure NMR techniques to analyze the kinetic behavior of HFAI derivatives and their influence on reaction pathways . Such insights are crucial for understanding how structural variations can affect biological activity.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Reaction Type Product Biological Relevance
Cebulska et al. (2006)Cycloaddition with diazoalkanes4,5-Dihydro-1H-triazolesPotential drug candidates
Okada et al. (2022)Isomerization studiesVarious stereoisomersInfluence on metabolic pathways
Newcome & Fishel (1972)Reactions with aminesAziridinesBioactive intermediates

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing hexafluoroacetone imine from hexafluoroacetone and ammonia?

  • Methodological Answer : The reaction requires anhydrous pyridine as a solvent, cooled to −40°C, with hexafluoroacetone (462 g, 2.78 moles) introduced under a nitrogen atmosphere. Ammonia (2.80 moles) is distilled into the solution at −78°C, maintaining the reaction temperature between −25°C and −30°C. Post-reaction, the product is distilled under reduced pressure (Podbielniak column recommended) to achieve a boiling point of 15.5–17°C. Key precautions include avoiding prolonged heating to prevent yield reduction and using stainless-steel containers for storage due to reactivity .

Q. Why is ammonia preferred over other amines in synthesizing primary imines of fluorinated ketones?

  • Methodological Answer : Ammonia’s high nucleophilicity and small molecular size enable efficient attack on the electrophilic carbonyl carbon of hexafluoroacetone, forming a hemiaminal intermediate. This intermediate is dehydrated using reagents like phosphorus oxychloride (POCl₃) to yield the imine. Substituting ammonia with bulkier amines (e.g., methylamine) requires adjusting reaction kinetics but is feasible for secondary imines .

Q. How does the equilibrium constant for hexafluoroacetone hydrate formation influence imine synthesis?

  • Methodological Answer : Hexafluoroacetone’s equilibrium constant (Keq = 10⁶ M⁻¹) for hydrate formation is six orders of magnitude higher than acetone’s (Keq = 10⁻³ M⁻¹). To suppress hydrate formation during imine synthesis, rigorous drying of solvents (e.g., pyridine over KOH) and controlled ammonia addition are critical. Hydrate acidity (pH ≈ 1) can also protonate ammonia, necessitating stoichiometric adjustments .

Advanced Research Questions

Q. How do conflicting data on CF₃ radical generation during this compound photolysis inform reaction mechanism studies?

  • Methodological Answer : Photolysis at 253°C produces CF₃ radicals (A factor = 5.2 × 10¹⁰ cm³/mol·s⁻¹, Eₐ = 3900 cal/mol), but the absence of C₂F₆ suggests rapid radical quenching by the imine. To resolve this, isotopic labeling (e.g., ¹³C-CF₃) or spin-trapping agents (e.g., TEMPO) can isolate intermediates. Kinetic studies comparing HFA and imine photolysis under identical conditions (e.g., wavelength, temperature) are essential to clarify pathways .

Q. What analytical techniques validate the purity and structure of this compound in kinetic studies?

  • Methodological Answer :

  • NMR Spectroscopy : ¹⁹F NMR detects impurities (e.g., residual hexafluoroacetone hydrate) via distinct chemical shifts (δ −70 to −80 ppm for imine vs. −60 ppm for hydrate).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : High-resolution MS confirms molecular ion peaks (m/z 179 for C₃F₆NH).
  • FT-IR : Absence of O-H stretches (~3400 cm⁻¹) confirms complete dehydration of the hemiaminal intermediate .

Q. How do steric and electronic effects of this compound impact its reactivity in organometallic catalysis?

  • Methodological Answer : The strong electron-withdrawing nature of CF₃ groups polarizes the C=N bond, enhancing electrophilicity. Steric hindrance from CF₃ groups limits coordination to metal centers (e.g., Ti, Co) in bulky ligands. Comparative studies with non-fluorinated imines (e.g., acetone imine) using X-ray crystallography and DFT calculations reveal differences in binding constants and transition-state geometries .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Hexafluoroacetone imine
Reactant of Route 2
Hexafluoroacetone imine

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